molecular formula C14H11ClO4 B6406596 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261892-75-4

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6406596
CAS No.: 1261892-75-4
M. Wt: 278.69 g/mol
InChI Key: UYNOKKICCIGOIF-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxy group, and a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNOKKICCIGOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691014
Record name 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-75-4
Record name 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxybenzene and 3-hydroxybenzoic acid.

    Halogenation: The first step involves the halogenation of 2-chloro-5-methoxybenzene to introduce the chloro group at the desired position.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-hydroxybenzoic acid under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-hydroxybenzoic acid derivative.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium azide or sodium nitrite in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 4-(2-Chloro-5-methoxyphenyl)-3-oxo-benzoic acid.

    Reduction: Formation of 4-(2-Methoxyphenyl)-3-hydroxybenzoic acid.

    Substitution: Formation of 4-(2-Amino-5-methoxyphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-methoxyphenyl)-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    4-(2-Chloro-5-methoxyphenyl)-3-aminobenzoic acid: Similar structure but with an amino group instead of a hydroxy group.

    4-(2-Chloro-5-methoxyphenyl)-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a hydroxy group.

Uniqueness

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a chloro-substituted phenyl ring and a hydroxybenzoic acid moiety, which confer distinct chemical and biological properties

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